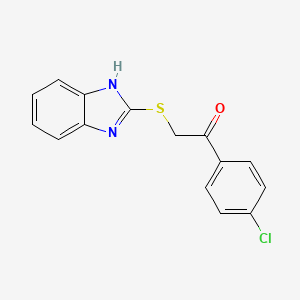

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSMQPRJZFFLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 2-mercaptobenzimidazole with 4-chloroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural distinctions and similarities between the target compound and analogous derivatives:

Key Observations

Core Heterocycle Influence: The benzodiazole core in the target compound provides aromatic stability and hydrogen-bonding capability via N–H groups, contrasting with pyrazole or oxadiazole derivatives, which lack such donor sites. Thiosemicarbazones (e.g., ) introduce chelating properties, enabling metal coordination, unlike the non-chelating sulfanyl group in the target compound.

Substituent Effects: The 4-chlorophenyl group is ubiquitous, enhancing lipophilicity and binding to hydrophobic pockets in biological targets.

Biological Activity Trends: Triazole and pyrazole derivatives (e.g., ) exhibit fungicidal activity, likely due to inhibition of cytochrome P450 enzymes. The target compound’s benzodiazole core may target different pathways. Thiosemicarbazones and thiazolidinones show redox and antimicrobial activities linked to sulfur-containing functional groups.

Synthetic Accessibility :

- The target compound’s synthesis likely involves condensation of benzodiazole-2-thiol with 4-chlorophenacyl bromide, whereas oxadiazole derivatives require cyclization of thiosemicarbazides.

Research Findings and Data Tables

Biological Activity

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one, also known by its CAS number 22794-89-4, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a twisted V-shape structure with two planar residues: the benzimidazole and the ketone group. The dihedral angle between these planes is approximately 82.4 degrees . The molecule exhibits significant hydrogen bonding capabilities, forming dimeric aggregates through N-H⋯O and N-H⋯S interactions. Additionally, it forms supramolecular chains linked by C-H⋯π interactions, contributing to its stability in crystal form .

Biological Activity Overview

Research has indicated that compounds similar to this compound possess various biological activities including:

- Antimicrobial Properties : Studies have shown that benzodiazole derivatives can inhibit the growth of various bacterial strains.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.

- Enzyme Inhibition : Certain studies indicate that these compounds may act as inhibitors for specific enzymes involved in disease processes.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of benzodiazole derivatives reported significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showcasing the compound's potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Effects

In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic applications .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. For instance, it was shown to inhibit the activity of carbonic anhydrase, which plays a role in tumor growth and metastasis .

Case Studies

One notable case study involved the synthesis and evaluation of various benzodiazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that elucidated how modifications to the benzodiazole moiety influenced biological activity. The findings suggested that substitutions on the phenyl ring could enhance potency against targeted enzymes and cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one, and what analytical techniques are critical for confirming its purity and structural integrity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1-(4-chlorophenyl)ethan-1-one with 2-mercaptobenzimidazole under basic conditions (e.g., K₂CO₃ in DMF) introduces the benzodiazolylsulfanyl group . Critical analytical techniques include:

- IR spectroscopy : To confirm carbonyl (C=O) stretching (~1680–1700 cm⁻¹) and NH/aromatic vibrations.

- LC-MS : To verify molecular ion peaks (e.g., [M-H]⁻ at m/z 302.77) and assess purity .

- Single-crystal X-ray diffraction : For unambiguous structural confirmation, including bond lengths and angles .

Q. How is single-crystal X-ray diffraction employed to determine the molecular structure of this compound, and what key crystallographic parameters should be reported?

- Methodological Answer : X-ray diffraction data collected at 100 K using Mo Kα radiation (λ = 0.71073 Å) resolves the structure. Refinement via SHELXL (e.g., SHELXL-2018/3) provides:

- Unit cell parameters : a = 27.3765 Å, b = 9.2784 Å, c = 10.3630 Å, β = 93.087°, space group C2/c .

- R factors : R₁ = 0.029 and wR₂ = 0.079 for assessing refinement accuracy .

- Hydrogen bonding networks : N—H···O and N—H···S interactions stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding network interpretations arising from different refinement protocols in SHELXL?

- Methodological Answer : Discrepancies often stem from variable restraint settings or electron density map interpretations. Strategies include:

- Cross-validation : Compare results using independent refinement tools (e.g., OLEX2 vs. SHELXLE) .

- Twinned data handling : Apply the TWIN/BASF commands in SHELXL to account for crystal twinning .

- Dynamic disorder modeling : Use PART and SUMP instructions to refine disordered regions .

Q. What strategies are effective in optimizing reaction conditions to mitigate byproduct formation during the introduction of the benzodiazolylsulfanyl group?

- Methodological Answer : Byproducts like disulfides or over-alkylated species can be minimized by:

- Controlled stoichiometry : Use a 1:1 molar ratio of 2-mercaptobenzimidazole to 1-(4-chlorophenyl)ethan-1-one.

- Temperature modulation : Maintain reactions at 60–80°C to avoid thermal decomposition .

- Chromatographic monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. How do solvent polarity and crystallization conditions influence the polymorphic outcomes of this compound, and what techniques can characterize these variations?

- Methodological Answer : Polymorphs arise from solvent-dependent packing. For example:

- High-polarity solvents (e.g., DMSO) : Favor hydrogen-bonded dimers via N—H···O interactions .

- Low-polarity solvents (e.g., toluene) : May yield π-stacking-dominated structures.

- Characterization tools :

- PXRD : To distinguish polymorphic phases.

- DSC : To analyze thermal stability and phase transitions .

Q. What computational methods are suitable for correlating the compound’s electronic structure with its antifungal activity, and how can contradictions in DFT calculations be addressed?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Contradictions in charge distribution can be resolved by:

- Basis set optimization : Test larger basis sets (e.g., def2-TZVP) for accuracy.

- Solvent effect modeling : Use PCM or SMD models to simulate physiological conditions .

Data Contradiction Analysis

Q. How can researchers reconcile spectroscopic data (e.g., IR carbonyl stretches) with crystallographic findings indicating non-planar ketone geometries?

- Methodological Answer : IR spectroscopy detects vibrational modes but cannot resolve spatial geometry. Crystallography reveals the ketone group’s dihedral angle (e.g., 8.2° deviation from planarity in the crystal lattice) . Contradictions arise from:

- Environmental effects : Solid-state packing forces distort bond angles, unlike gas-phase DFT models.

- Experimental vs. theoretical data : Always cross-validate with multiple techniques (e.g., Raman spectroscopy) .

Q. What are the environmental degradation pathways of this compound, and how can conflicting persistence data from soil vs. aquatic studies be interpreted?

- Methodological Answer : Hydrolysis and microbial degradation dominate in soil, while photolysis prevails in aquatic systems. Conflicting half-life data (t₁/₂ = 30 days in soil vs. 7 days in water) reflect:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.